N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-METHYLBENZAMIDE is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-METHYLBENZAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the formation of the benzimidazole core by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-METHYLBENZAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzimidazole compounds .
Scientific Research Applications
N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-METHYLBENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA replication and protein synthesis.
Pathways Involved: It interferes with cellular pathways by binding to active sites of enzymes, leading to inhibition of their activity and subsequent disruption of cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-METHYLBENZAMIDE stands out due to its unique structural features, such as the presence of a butyl group and a 3-methylbenzamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H25N3O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[1-(1-butylbenzimidazol-2-yl)ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C21H25N3O/c1-4-5-13-24-19-12-7-6-11-18(19)23-20(24)16(3)22-21(25)17-10-8-9-15(2)14-17/h6-12,14,16H,4-5,13H2,1-3H3,(H,22,25) |
InChI Key |
JADVDUYRLDILJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.